molecular formula C35H66O5 B3026125 9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

Cat. No.: B3026125
M. Wt: 566.9 g/mol
InChI Key: DPKKTCYRXHCYKZ-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Myristoyl-3-Oleoyl-rac-glycerol is a diacylglycerol compound featuring myristic acid at the sn-1 position and oleic acid at the sn-3 position . Diacylglycerols are a type of glyceride consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. This compound is significant in lipid biochemistry and has various applications in scientific research.

Scientific Research Applications

1-Myristoyl-3-Oleoyl-rac-glycerol has several applications in scientific research:

    Chemistry: Used as a standard in lipid analysis and chromatography.

    Biology: Studied for its role in cellular signaling and membrane dynamics.

    Medicine: Investigated for its potential in drug delivery systems and as a component in lipid-based formulations.

    Industry: Utilized in the production of cosmetics and food additives due to its emulsifying properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Myristoyl-3-Oleoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and oleic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of 1-Myristoyl-3-Oleoyl-rac-glycerol involves the use of enzymatic methods where lipases are employed to catalyze the esterification of glycerol with myristic and oleic acids. This method is preferred due to its specificity and mild reaction conditions, which help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Myristoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different glycerides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Transesterification: Catalysts like sodium methoxide or lipases.

Major Products:

    Oxidation: Peroxides and aldehydes.

    Hydrolysis: Myristic acid, oleic acid, and glycerol.

    Transesterification: Various glycerides depending on the alcohol used.

Mechanism of Action

The mechanism of action of 1-Myristoyl-3-Oleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and serve as a substrate for lipases, which hydrolyze it to release free fatty acids and glycerol. These products can then participate in various metabolic pathways, influencing cellular processes such as energy production and signal transduction.

Comparison with Similar Compounds

Uniqueness: 1-Myristoyl-3-Oleoyl-rac-glycerol is unique due to its specific combination of myristic and oleic acids, which confer distinct physical and chemical properties. This combination influences its behavior in biological systems and its applications in various fields.

Properties

IUPAC Name

(2-hydroxy-3-tetradecanoyloxypropyl) (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-32-33(36)31-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,33,36H,3-15,18-32H2,1-2H3/b17-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKTCYRXHCYKZ-MSUUIHNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H66O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.